5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine hydrochloride
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Overview
Description
5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine hydrochloride is a fluorinated pyrimidine derivative. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of fluorine in the pyrimidine ring enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine hydrochloride typically involves the selective fluorination of 2-aminopyrimidine derivatives. One common method employs Selectfluor in the presence of silver carbonate (Ag₂CO₃) to achieve high regioselectivity and yield . The reaction conditions are generally mild, with the reaction being carried out at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may involve a multi-step process starting from commercially available 2-aminopyrimidine. The process includes:
Fluorination: Using Selectfluor and Ag₂CO₃.
Piperidinylation: Introducing the piperidin-4-ylmethyl group through nucleophilic substitution.
Hydrochloride Formation: Converting the free base to its hydrochloride salt for enhanced stability and solubility.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the fluorinated pyrimidine to its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various alkyl or acyl groups on the pyrimidine ring.
Scientific Research Applications
5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues in the binding pocket.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-aminopyrimidine: A simpler fluorinated pyrimidine derivative.
N-(piperidin-4-ylmethyl)pyrimidin-2-amine: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-chloro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine: Chlorine instead of fluorine, leading to variations in reactivity and stability.
Uniqueness
5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine hydrochloride is unique due to the presence of both the fluorine atom and the piperidin-4-ylmethyl group. This combination enhances its chemical stability, biological activity, and potential for diverse applications in medicinal chemistry and other fields.
Properties
Molecular Formula |
C10H16ClFN4 |
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Molecular Weight |
246.71 g/mol |
IUPAC Name |
5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15FN4.ClH/c11-9-6-14-10(15-7-9)13-5-8-1-3-12-4-2-8;/h6-8,12H,1-5H2,(H,13,14,15);1H |
InChI Key |
HMBHFWUSDPSANL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNC2=NC=C(C=N2)F.Cl |
Origin of Product |
United States |
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